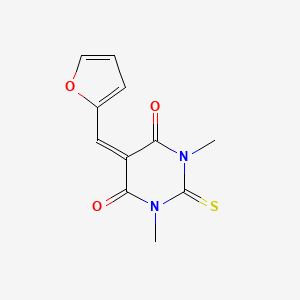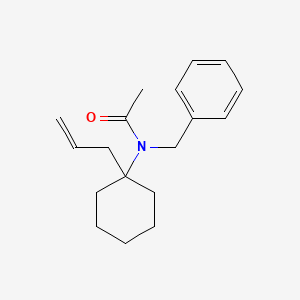![molecular formula C17H18N2O3 B5758722 2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide, also known as N-(4-methylphenyl)-2-(3-acetamidophenoxy)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide can cross the blood-brain barrier and exert its effects on the central nervous system. It has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce seizure activity. It has also been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation and pain.
実験室実験の利点と制限
One advantage of using 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also exhibits a range of therapeutic properties, making it a versatile compound for use in various experimental settings. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to exhibit neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of pain and inflammation. It has been found to exhibit analgesic and anti-inflammatory properties and may be able to provide an alternative to traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be used to develop new therapies.
合成法
The synthesis of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide involves the reaction of 3-aminoacetophenone with 4-methylphenyl magnesium bromide, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained by reacting the acetylated product with 2-chloroethoxybenzene in the presence of potassium carbonate.
科学的研究の応用
2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-17(21)11-22-16-5-3-4-15(10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVBFNVZDIYQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)
![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

